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Compound of Interest

Compound Name:

3,5-

Bis(trifluoromethyl)benzenesulfona

mide

Cat. No.: B1304892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,

synthesis, and potential biological relevance of 3,5-Bis(trifluoromethyl)benzenesulfonamide.

The information is curated for professionals in the fields of chemical research and drug

development.

Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,5-
Bis(trifluoromethyl)benzenesulfonamide. It is important to note that while some data is

derived from experimental sources for analogous compounds, other values are estimated

based on computational models due to the limited availability of direct experimental data for

this specific molecule.
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Property Value Source

Molecular Formula C₈H₅F₆NO₂S

Molecular Weight 293.19 g/mol [1]

CAS Number 39213-22-4 [2]

Physical Form Solid [3]

Melting Point Estimated: 130-160 °C
Based on related

compounds[4]

Boiling Point Estimated: > 300 °C Based on related compounds

Solubility

Low in water; Soluble in

organic solvents such as

methanol, ethanol, and

acetone.

General sulfonamide

properties[5]

pKa Estimated: 7-8 Based on related sulfonamides

logP Estimated: 2.5-3.5

Synthesis and Purification
The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide is typically achieved through

the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia. This is a

standard method for the formation of primary sulfonamides.[6]

Experimental Protocol: Synthesis
Materials:

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Ammonium hydroxide (28-30% solution)

Dichloromethane (DCM)

Deionized water
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Anhydrous magnesium sulfate

Hydrochloric acid (1M)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-

bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane.

Cool the solution to 0 °C using an ice bath.

Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with deionized water and 1M hydrochloric acid.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization
Materials:

Crude 3,5-Bis(trifluoromethyl)benzenesulfonamide

Ethanol

Deionized water

Procedure:

Dissolve the crude product in a minimum amount of hot ethanol.
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If any insoluble impurities are present, perform a hot filtration.

Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly

turbid.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

facilitate complete crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold ethanol-water mixture.

Dry the crystals under vacuum to obtain pure 3,5-
Bis(trifluoromethyl)benzenesulfonamide.

The following diagram illustrates the general workflow for the synthesis and purification of 3,5-
Bis(trifluoromethyl)benzenesulfonamide.
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Synthesis and Purification Workflow

Start: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Reaction with Ammonia

Aqueous Workup

Solvent Extraction

Drying and Concentration

Crude Product

Recrystallization

Pure 3,5-Bis(trifluoromethyl)benzenesulfonamide

Click to download full resolution via product page

A simplified workflow for the synthesis and purification of the target compound.

Spectroscopic Data (Predicted)
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While experimental spectra for 3,5-Bis(trifluoromethyl)benzenesulfonamide are not readily

available, the expected spectroscopic features can be predicted based on its chemical

structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). A singlet

for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-

positions.

Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with a

chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The

carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.

Trifluoromethyl Carbons: A quartet around δ 120-125 ppm is expected for the -CF₃ carbons,

showing a large C-F coupling constant.

FTIR (Fourier-Transform Infrared Spectroscopy):

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine.[7]

S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and

1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.[8]

C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹ are expected for the

trifluoromethyl groups.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 293.
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Biological Activity and Signaling Pathway
Involvement
Recent research has highlighted the potential of 3,5-
bis(trifluoromethyl)benzenesulfonamide derivatives as inhibitors of the S100A2-p53 protein-

protein interaction, which is a validated drug target in pancreatic cancer.[9]

The S100A2-p53 Signaling Axis in Cancer
S100A2 is a calcium-binding protein that is implicated in various cellular processes, and its

expression is often dysregulated in cancer.[10][11] The tumor suppressor protein p53 plays a

crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in

response to cellular stress.[12]

In certain cancers, S100A2 can directly bind to p53 in a calcium-dependent manner.[9] This

interaction can modulate the transcriptional activity of p53, thereby affecting downstream

cellular pathways that control cell fate. The role of S100A2 in cancer is complex and can be

context-dependent, acting as either a tumor suppressor or promoter in different cancer types.

[11]

The inhibition of the S100A2-p53 interaction by small molecules like derivatives of 3,5-
bis(trifluoromethyl)benzenesulfonamide represents a promising therapeutic strategy to

restore the tumor-suppressive functions of p53 in cancer cells where this interaction is

oncogenic.

The following diagram illustrates the proposed mechanism of action for 3,5-
Bis(trifluoromethyl)benzenesulfonamide derivatives in the context of the S100A2-p53

signaling pathway.
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Proposed Mechanism of Action
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p53
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Interaction of S100A2 and p53 in normal versus cancer cells and the inhibitory role of the
compound.

Conclusion
3,5-Bis(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide with

potential applications in medicinal chemistry, particularly in the development of anticancer

agents. While comprehensive experimental data on its physicochemical properties are still

emerging, its synthesis is straightforward, and its biological activity as an inhibitor of the

S100A2-p53 interaction provides a strong rationale for its further investigation in drug discovery

programs. This guide serves as a foundational resource for researchers interested in exploring

the chemical and biological landscape of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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